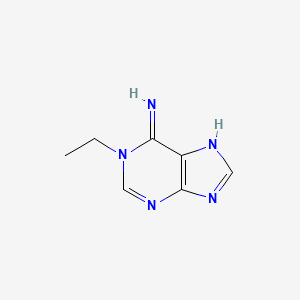

1-Ethyladenine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21802-48-2 |

|---|---|

Formule moléculaire |

C7H9N5 |

Poids moléculaire |

163.18 g/mol |

Nom IUPAC |

1-ethyl-7H-purin-6-imine |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10) |

Clé InChI |

OWKBVCFUBQHCRK-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=NC2=C(C1=N)NC=N2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyladenine from Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-ethyladenine from adenosine. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows. This document is intended to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and potential applications of N1-substituted purine nucleosides and bases.

Introduction

This compound is an alkylated purine base that serves as a valuable tool in biochemical and pharmacological research. As a derivative of adenine, a fundamental component of nucleic acids and various cofactors, this compound and its corresponding nucleoside, 1-ethyladenosine, are of significant interest for studying DNA alkylation damage, enzyme-substrate interactions, and the development of novel therapeutic agents. The N1 position of adenine is a primary target for alkylating agents, and understanding the synthesis and properties of N1-alkylated adenines is crucial for toxicology and drug design.

This guide focuses on the chemical synthesis of this compound, starting from the readily available and biocompatible precursor, adenosine. We will explore two primary synthetic strategies: a direct ethylation method and a more regioselective approach involving the use of protecting groups.

Synthetic Strategies and Methodologies

The synthesis of this compound from adenosine is typically a two-step process:

-

N1-Ethylation of Adenosine: The introduction of an ethyl group at the N1 position of the adenine ring of adenosine to form 1-ethyladenosine.

-

Glycosidic Bond Cleavage: The hydrolysis of the N-glycosidic bond in 1-ethyladenosine to release the free base, this compound.

Direct ethylation of adenosine can lead to a mixture of products due to the presence of multiple nucleophilic centers, including the hydroxyl groups of the ribose moiety and other nitrogen atoms on the purine ring.[1] To achieve higher regioselectivity and yield of the desired N1-alkylated product, a common strategy is to protect the hydroxyl groups of the ribose sugar prior to the alkylation step.[1]

Method 1: Direct Ethylation of Unprotected Adenosine

A straightforward method for the synthesis of this compound involves the direct ethylation of adenosine followed by acidic hydrolysis of the resulting 1-ethyladenosine.[2]

Experimental Protocol:

Step 1: Synthesis of 1-Ethyladenosine Hydriodide [2]

-

A suspension of adenosine (1.00 g, 3.74 mmol) in anhydrous N,N-dimethylacetamide (40 ml) is prepared in a flask equipped with a magnetic stirrer.

-

Ethyl iodide (3.0 ml, 37.4 mmol) is added to the suspension.

-

The mixture is stirred at 35-38°C for 90 hours in a sealed vessel.

-

During the reaction, a crystalline precipitate of 1-ethyladenosine hydriodide will form.

-

After the reaction period, the mixture is cooled, and the precipitate is collected by filtration.

-

The collected solid is washed with diethyl ether and then dried to yield 1-ethyladenosine hydriodide.

Step 2: Synthesis of this compound by Glycosidic Cleavage [2]

-

The 1-ethyladenosine hydriodide obtained in the previous step is suspended in 0.5 N aqueous hydrochloric acid.

-

The suspension is heated at 92-94°C for 30 minutes.

-

The reaction mixture is then cooled, and the pH is adjusted to be neutral or slightly basic with an appropriate base (e.g., sodium hydroxide or ammonium hydroxide).

-

The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Quantitative Data for Method 1:

| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Ethyladenosine Hydriodide | Adenosine, Ethyl Iodide | N,N-Dimethylacetamide | 35-38 | 90 | 54 | [2] |

| 2 | This compound | 1-Ethyladenosine Hydriodide, 0.5 N HCl | Water | 92-94 | 0.5 | Good | [2] |

Method 2: Ethylation of Protected Adenosine for Improved Regioselectivity

To circumvent the issue of O-alkylation and improve the yield of the N1-ethylated product, the hydroxyl groups of the ribose moiety of adenosine can be protected prior to the ethylation step. Acetyl groups are commonly used for this purpose.

Experimental Protocol:

Step 1: Synthesis of 2',3',5'-Tri-O-acetyladenosine

-

Adenosine is suspended in a suitable solvent such as pyridine.

-

An excess of acetic anhydride is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then quenched with water or methanol and the solvent is removed under reduced pressure.

-

The resulting 2',3',5'-tri-O-acetyladenosine is purified by recrystallization or chromatography.

Step 2: N1-Ethylation of 2',3',5'-Tri-O-acetyladenosine [1]

-

2',3',5'-Tri-O-acetyladenosine is dissolved in N,N-dimethylformamide (DMF).

-

An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the solution.

-

A base, such as barium carbonate (BaCO₃), and a catalyst, such as potassium iodide (KI), are added to the mixture.

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

The reaction mixture is then worked up by filtration to remove the base and evaporation of the solvent. The product, 1-ethyl-2',3',5'-tri-O-acetyladenosine, can be purified by chromatography.

Step 3: Deprotection and Glycosidic Cleavage

-

The purified 1-ethyl-2',3',5'-tri-O-acetyladenosine is treated with a base, such as aqueous ammonia, to remove the acetyl protecting groups, yielding 1-ethyladenosine.[1]

-

The resulting 1-ethyladenosine is then subjected to acidic hydrolysis as described in Method 1, Step 2, to yield this compound.

Quantitative Data for N1-Alkylation of Protected Adenosine:

| Starting Material | Alkylating Agent | Solvent | Base/Catalyst | Yield of N1-Alkylated Product | Reference |

| 2',3',5'-Tri-O-acetyladenosine | Alkyl Halides | DMF | BaCO₃ / KI | Quantitative | [1] |

Visualizing the Synthesis

Synthetic Pathway of this compound from Adenosine

Caption: Synthetic pathway for this compound from adenosine via direct ethylation.

Experimental Workflow for this compound Synthesis (Method 1)

Caption: Experimental workflow for the synthesis of this compound from adenosine.

Biological Significance and Potential Signaling Pathways

While the primary focus of this guide is the chemical synthesis of this compound, it is important to consider its biological context. N1-alkylation of adenosine and adenine bases can have significant biological consequences. Such modifications can disrupt Watson-Crick base pairing, leading to mutations if not repaired, and can alter the recognition of nucleic acids by proteins.

Direct information on the signaling pathways specifically modulated by this compound is limited. However, studies on structurally related N1-substituted adenosines, such as adenosine N1-oxide (ANO), provide some insights. ANO has been shown to exhibit potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. This activity is, at least in part, mediated by the up-regulation of the anti-inflammatory transcription factor c-Fos. While the direct applicability of this pathway to this compound is yet to be determined, it suggests that N1-substitutions on adenosine can lead to distinct biological activities that are not simply related to adenosine receptor agonism.

It is also important to distinguish this compound from its isomer, 9-ethyladenine. 9-Ethyladenine has been investigated as a precursor for competitive antagonists of adenosine receptors (A₁, A₂A, and A₃). The signaling of these compounds is primarily through the blockade of endogenous adenosine signaling. In contrast, the biological effects of this compound, if any, are likely to be mediated through different mechanisms.

Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound and other N1-alkylated purines to fully understand their pharmacological and toxicological profiles.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from adenosine, presenting two distinct methodologies with their respective experimental protocols and quantitative data. The direct ethylation method offers a straightforward approach, while the use of protecting groups provides a more regioselective and potentially higher-yielding alternative. The provided diagrams visually summarize the synthetic pathway and experimental workflow, offering a clear and concise reference for laboratory practice. While the specific signaling pathways of this compound remain an area for future investigation, the information presented here serves as a solid foundation for researchers and professionals working on the synthesis and application of modified purines.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyladenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyladenine is a modified purine base that serves as a crucial scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists. Its structural modifications compared to the endogenous nucleobase adenine confer unique chemical and biological properties, making it a subject of significant interest in drug discovery and pharmacological research. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectroscopic data. It also details relevant experimental protocols and visualizes key biological pathways and experimental workflows to support researchers in their understanding and application of this important molecule.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. While experimental data for this compound is not extensively reported, data for the closely related isomer, 9-ethyladenine, provides valuable insights.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₅ | N/A |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Melting Point | 196.5-197.5 °C (for 9-ethyladenine) | [3] |

| Boiling Point (Predicted) | 382.2 ± 45.0 °C (for 9-ethyladenine) | [3] |

| pKa (Predicted) | 4.55 ± 0.10 (for 9-ethyladenine) | [3] |

| Solubility | Water: 100 mg/mL (612.82 mM; requires sonication)DMSO: 62.5 mg/mL (383.01 mM; requires sonication) (for 9-ethyladenine) | [1][2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the ethylation of adenosine followed by the cleavage of the glycosidic bond.

Experimental Protocol: Synthesis of this compound from Adenosine

Materials:

-

Adenosine

-

Ethyl iodide (EtI)

-

N,N-Dimethylacetamide (DMA)

-

0.5 N Hydrochloric acid (HCl)

-

Ammonium hydroxide

Procedure:

-

Ethylation of Adenosine: Dissolve adenosine in N,N-dimethylacetamide. Add ethyl iodide to the solution. Heat the reaction mixture and stir for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of 1-Ethyladenosine: After the reaction is complete, the product, 1-ethyladenosine, can be precipitated and collected by filtration.

-

Glycosidic Bond Cleavage: Treat the isolated 1-ethyladenosine with 0.5 N hydrochloric acid and heat the mixture. This step cleaves the glycosidic bond, releasing the this compound base.

-

Purification: Cool the reaction mixture and neutralize it with ammonium hydroxide to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

This protocol is a generalized procedure based on established methods for N-alkylation of purines and subsequent deglycosylation. For specific reaction conditions and yields, refer to the primary literature.

Spectroscopic Data

1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the ethyl group and the purine ring protons. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with coupling between them. The protons on the purine ring (H2, H6, and H8) will appear as singlets at distinct chemical shifts.

13C NMR Spectroscopy

The 13C NMR spectrum will display signals corresponding to the two carbon atoms of the ethyl group and the five carbon atoms of the purine ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 163.18 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amino group, C-H stretching of the ethyl group and the purine ring, C=N and C=C stretching vibrations within the purine ring, and N-H bending vibrations.

Biological Context and Signaling Pathways

This compound itself is not a primary signaling molecule. However, its derivatives are potent and selective antagonists of adenosine receptors, particularly the A₂A subtype. Understanding the signaling pathway of the A₂A receptor is therefore crucial for researchers working with this compound-based compounds.

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous nucleoside adenosine. Activation of the A₂A receptor initiates a signaling cascade that plays a significant role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.

Caption: Adenosine A₂A Receptor Signaling Pathway and its Antagonism.

Experimental Workflows

The development and characterization of this compound derivatives as adenosine receptor antagonists involve a series of well-defined experimental procedures. A typical workflow for screening and characterizing these compounds is outlined below.

Workflow for Adenosine A₂A Receptor Antagonist Screening

This workflow illustrates the process of identifying and characterizing novel A₂A receptor antagonists, starting from a library of this compound derivatives.

Caption: Experimental Workflow for Screening Adenosine A₂A Receptor Antagonists.

Experimental Protocol: Adenosine A₂A Receptor Binding Assay

This protocol provides a general method for determining the binding affinity of this compound derivatives to the human A₂A receptor.[4][5]

Materials:

-

Membranes from HEK293 cells transiently expressing the human adenosine A₂A receptor.

-

[³H]ZM241385 (radioligand).

-

Test compounds (this compound derivatives) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, [³H]ZM241385, and varying concentrations of the test compound in the binding buffer. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radioactive antagonist (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block in the design of pharmacologically active molecules, particularly adenosine receptor antagonists. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. The included experimental protocols and visual representations of the relevant biological signaling pathway and a typical screening workflow are intended to serve as a practical resource for researchers in academic and industrial settings. A thorough understanding of these fundamental aspects of this compound is essential for its effective application in drug discovery and development.

References

1-Ethyladenine Derivatives as a Scaffold for Adenosine Receptor Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the chemical framework of 1-ethyladenine and related N1-substituted purines as a foundational structure for the development of potent and selective adenosine receptor antagonists. While this compound itself is not a direct precursor in many synthetic routes, the N1-alkylation of the purine scaffold is a key feature in a range of antagonists. This document provides an in-depth analysis of the structure-activity relationships (SAR), quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways associated with these compounds.

Introduction to Adenosine Receptors and the Role of N1-Substitution

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a family of G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, including cardiovascular function, neurotransmission, inflammation, and sleep regulation.[1][2] Consequently, they are significant targets for therapeutic intervention. The development of selective antagonists for these receptors is a major focus of drug discovery.

The purine core of adenosine provides a versatile scaffold for designing receptor antagonists. Modifications at various positions of the purine ring, including the N1, N6, C2, and C8 positions, have led to the discovery of potent and selective antagonists.[3] Specifically, the introduction of an alkyl group, such as ethyl, at the N1-position of adenine or related purine analogs like xanthine, has been shown to be a critical determinant of affinity and selectivity for certain adenosine receptor subtypes.[4][5] This guide focuses on compounds where this N1-substitution is a defining characteristic.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative N1-substituted adenine and xanthine derivatives for the human adenosine receptor subtypes. These compounds illustrate the impact of substitutions at the N1, C8, and other positions on overall receptor pharmacology.

Table 1: Binding Affinity (Ki, nM) of 1,8-Disubstituted Xanthine Derivatives at Human Adenosine Receptors [4][5]

| Compound | N1-Substituent | C8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| 1 | -Propyl | p-sulfophenyl | >10000 | >10000 | 53 | >10000 |

| 2 | -Butyl | p-carboxyphenyl | 1180 | >10000 | 24 | >10000 |

| 3 | -Propyl | Cyclopentyl | 16 | 230 | 1200 | 2500 |

| 4 | -Methyl | Phenyl | 580 | 1800 | 290 | 3400 |

Table 2: Pharmacological Profile of N-0840 Analogues at the Human A1 Adenosine Receptor [6]

| Compound | Structure (N6-cyclopentyl-9-methyladenine core) | A1 Ki (nM) | Intrinsic Activity ([35S]GTPγS) |

| N-0840 | 8-H | 852 | Inverse Agonist |

| LUF 5608 | 8-(N-methylisopropylamino) | 7.7 | Inverse Agonist |

| 23 | 8-ethoxy | 206 | Neutral Antagonist |

| 25 | 8-propoxy | 105 | Neutral Antagonist |

| 26 | 8-isopropoxy | 75 | Neutral Antagonist |

| 33 | 8-(N-methyl-N-ethylamino) | 126 | Neutral Antagonist |

Signaling Pathways of Adenosine Receptors

Adenosine receptors modulate cellular activity by coupling to different G proteins, which in turn regulate the production of the second messenger cyclic AMP (cAMP). Understanding these pathways is crucial for interpreting the functional data of novel antagonists.

-

A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][7]

-

A2A and A2B Receptors: These receptors couple to Gs proteins. Agonist activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7]

Below are diagrams illustrating these canonical signaling pathways.

Caption: A1/A3 receptor Gi-coupled signaling pathway.

Caption: A2A/A2B receptor Gs-coupled signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for the synthesis of a representative antagonist and for key pharmacological assays.

Synthesis of 1,8-Disubstituted Xanthine Derivatives

This protocol is adapted from the synthesis of potent A2B-selective antagonists.[8]

Caption: General synthetic workflow for 1,8-disubstituted xanthines.

Procedure:

-

Synthesis of 8-Substituted Xanthine: A mixture of 5,6-diaminouracil and the appropriate orthoester (e.g., triethyl orthobenzoate for an 8-phenyl substituent) in a high-boiling point solvent like dimethylformamide (DMF) is heated at reflux for several hours. After cooling, the precipitated product is collected by filtration, washed, and dried.

-

N1-Alkylation: The 8-substituted xanthine intermediate is dissolved in DMF with a base such as potassium carbonate. An alkylating agent (e.g., 1-iodopropane for a 1-propyl substituent) is added, and the mixture is stirred at an elevated temperature (e.g., 80°C) until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Radioligand Binding Assay Protocol

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.[9][10][11]

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target human adenosine receptor.

-

Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Test compounds (this compound derivatives).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kd), and the cell membrane preparation.[9]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[9][11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[10]

cAMP Functional Assay Protocol

This protocol measures the ability of an antagonist to block the agonist-induced change in intracellular cAMP levels.[7][12][13]

Materials:

-

Whole cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK-293 cells).

-

Reference agonist (e.g., NECA, CPA).

-

Test antagonist (this compound derivatives).

-

Forskolin (to stimulate cAMP production in Gi-coupled assays).

-

Phosphodiesterase inhibitor (e.g., Rolipram or IBMX, to prevent cAMP degradation).[12]

-

cAMP detection kit (e.g., LANCE cAMP, GloSensor, or HTRF-based).

Procedure (for A1/Gi-coupled receptor):

-

Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Pre-incubate the cells with the test antagonist at various concentrations in the presence of a phosphodiesterase inhibitor.[12]

-

Stimulation: Add a fixed concentration of the reference agonist (typically the EC80 concentration) along with forskolin to stimulate adenylyl cyclase.[12] The agonist will inhibit this stimulation.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.[12]

-

Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 value of the antagonist.

Conclusion

The N1-alkylated purine scaffold, exemplified by the this compound framework, represents a valuable starting point for the design of adenosine receptor antagonists. As demonstrated by the quantitative data, strategic substitutions at the C8 and other positions of the purine ring can yield compounds with high affinity and selectivity for specific receptor subtypes. The experimental protocols provided herein offer a robust foundation for the synthesis and pharmacological characterization of novel antagonists based on this privileged structure. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to translate their potent in vitro activity into in vivo therapeutic efficacy.

References

- 1. innoprot.com [innoprot.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of disubstituted N6- cyclopentyladenine analogues: The search for a neutral antagonist with high affinity for the adenosine A1 receptor [repository.tno.nl]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of 1-Ethyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyladenine is an alkylated purine nucleobase of significant interest in toxicology and drug development due to its formation as a DNA adduct. Accurate identification and quantification are critical for understanding its biological roles and potential as a biomarker. This technical guide provides an in-depth overview of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—for the comprehensive analysis of this compound. This document details expected spectral data, outlines detailed experimental protocols, and presents logical workflows to aid researchers in its characterization.

Chemical Structure and Properties

This compound is formed by the addition of an ethyl group at the N1 position of the adenine ring. This modification alters the electronic and structural properties of the parent nucleobase, which can be sensitively detected by various spectroscopic methods.

The Acidity of 1-Ethyladenine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the acidity of 1-ethyladenine, a molecule of significant interest in the fields of chemical biology and drug development. Given the critical role of protonation states in molecular interactions and biological activity, this document synthesizes available data on the acid-dissociation constant (pKa) of N1-alkylated adenines, outlines detailed experimental protocols for its determination, and situates this information within a relevant biological context.

Quantitative Data Summary

| Compound | pKa Value | Method | Reference |

| This compound (estimated) | ~3.0 - 3.6 | Based on related compounds | - |

| 1-Methyladenosine | 2.98 | Prediction (ChemAxon) | [1] |

| Adenosine (N1-H+) | 3.63 ± 0.02 | Experimental | [2] |

Biological Significance: N1-Alkylation as DNA Damage

The ethylation of adenine at the N1 position is a form of DNA alkylation damage.[3] Such lesions can disrupt the Watson-Crick base pairing and hinder DNA replication and transcription, leading to cytotoxic and mutagenic outcomes.[4] Cells have evolved specific repair mechanisms to counteract the deleterious effects of such damage. One major pathway for the repair of N1-alkyladenine adducts involves the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes catalyze the oxidative demethylation of N1-methyladenine, and it is understood that they can act on other N1-alkyl adducts.

The following diagram illustrates a simplified workflow for the repair of an Nthis compound lesion in DNA by an AlkB homolog.

Experimental Protocols for pKa Determination

The acid dissociation constant of this compound can be reliably determined using standard laboratory techniques such as potentiometric titration or UV-spectrophotometric titration.

Potentiometric Titration

This method involves monitoring the pH of a solution of this compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Materials and Equipment:

-

This compound sample

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.15 M Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel (beaker)

-

Nitrogen gas source for purging

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1 mM.

-

Add KCl solution to the analyte solution to achieve a final concentration of 0.15 M to maintain a constant ionic strength.[5]

-

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the this compound solution into the reaction vessel with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Gently purge the solution with nitrogen gas to remove dissolved carbon dioxide.[6]

-

-

Titration:

-

If determining the pKa of the protonated form, first acidify the solution to approximately pH 2 with 0.1 M HCl.[5]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[5]

-

UV-Spectrophotometric Titration

This method relies on the change in the UV absorbance spectrum of this compound upon protonation/deprotonation.[7][8]

Materials and Equipment:

-

This compound sample

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 7, in 0.5 pH unit increments) and constant ionic strength (e.g., 0.1 M).[7]

-

UV-Vis spectrophotometer with quartz cuvettes

-

Micropipettes

-

96-well microtiter plate (optional, for high-throughput measurements)[7]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water or a suitable solvent like DMSO (if necessary, ensuring the final solvent concentration in the measurement solution is low, e.g., ≤2% v/v).[7]

-

Preparation of Measurement Solutions:

-

For each buffer solution, prepare a sample of this compound at a constant final concentration (e.g., 0.1-0.2 mM).[7] This can be done by adding a small, fixed volume of the stock solution to a known volume of each buffer.

-

Prepare blank samples containing only the buffer solutions.

-

-

Spectrophotometric Measurement:

-

Record the UV absorbance spectrum (e.g., from 210-400 nm) for each sample against its corresponding buffer blank.[7]

-

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) as a function of pH. The data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal curve fitting model. The inflection point of the curve corresponds to the pKa.[7]

-

Repeat the experiment at least three times to obtain an average pKa value and standard deviation.[7]

-

The logical workflow for determining and understanding the acidity of this compound is summarized in the following diagram.

References

- 1. Human Metabolome Database: Showing metabocard for 1-Methyladenosine (HMDB0003331) [hmdb.ca]

- 2. Understanding the acid-base properties of adenosine: the intrinsic basicities of N1, N3 and N7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyladenine: Discovery, History, and Biological Significance

Introduction

1-Ethyladenine (1-EA) is a purine derivative that has garnered significant interest in the fields of chemical biology, toxicology, and drug development. Its primary significance lies in its formation as a DNA adduct resulting from exposure to various ethylating agents. This guide provides a comprehensive overview of the discovery, history, chemical properties, and biological implications of this compound, with a focus on the experimental methodologies and signaling pathways associated with this molecule.

Discovery and History

The study of this compound is intrinsically linked to the broader history of research into DNA alkylation, a fundamental process in chemical carcinogenesis and chemotherapy. While the exact first synthesis of this compound is not prominently documented in readily available historical accounts, its investigation began in the mid-20th century with the growing understanding of how alkylating agents interact with nucleic acids.

A significant milestone in the specific context of this compound was the work of Fujii and colleagues, who, in 1990, detailed a method for its synthesis from adenosine[1]. This provided a reliable route for obtaining the compound for further study. The discovery that this compound forms as a DNA adduct in biological systems emerged from studies on the genotoxicity of ethylating agents. For instance, research has shown that exposure to 1,2-dibromoethane can lead to the formation of S-[2-(N1-adenyl)ethyl]glutathione, which can then be converted to this compound[2]. This established a direct link between environmental and industrial chemical exposure and the formation of this specific DNA lesion.

Chemical Properties and Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₅ | |

| Molecular Weight | 163.18 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ 1.31 (t, 3H, J = 7.2 Hz, CH₃); 4.12 (q, 2H, J = 7.2 Hz, CH₂); 7.33 (br s, 2H, NH₂); 8.08 (s, 1H, H-2) |

| ¹³C NMR | Data not readily available in searched literature. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 164.0931 |

Experimental Protocols

Synthesis of this compound from Adenosine

This protocol is adapted from the method described by Fujii et al. (1990)[1].

Materials:

-

Adenosine

-

Ethyl iodide (EtI)

-

N,N-Dimethylacetamide (DMA)

-

Hydriodic acid (HI)

-

Hydrochloric acid (HCl)

-

Dowex 1-X8 (OH⁻ form) resin

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of adenosine (1.0 g, 3.74 mmol) in dry DMA (50 ml) is heated to 80°C.

-

Ethyl iodide (3.0 ml, 37.4 mmol) is added, and the mixture is stirred at 80°C for 24 hours.

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is triturated with diethyl ether to yield 1-ethyladenosine hydroiodide as a crude product.

-

The crude 1-ethyladenosine hydroiodide is dissolved in 0.1 N HCl (50 ml) and heated at 100°C for 1 hour to effect glycosidic cleavage.

-

The solution is cooled and neutralized with a saturated solution of sodium bicarbonate.

-

The neutralized solution is applied to a column of Dowex 1-X8 (OH⁻ form) resin.

-

The column is washed with water to remove salts.

-

This compound is eluted from the column with a gradient of 0 to 0.1 N HCl.

-

Fractions containing this compound (monitored by UV absorption at 260 nm) are pooled and evaporated to dryness.

-

The residue is recrystallized from ethanol-diethyl ether to give pure this compound hydrochloride.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base.

Expected Yield: Approximately 50-60% based on the starting adenosine.

Detection of this compound in DNA by LC-MS/MS

This protocol outlines a general procedure for the sensitive detection and quantification of this compound DNA adducts.

Materials:

-

DNA sample (e.g., from cells or tissues exposed to an ethylating agent)

-

Nuclease P1

-

Alkaline phosphatase

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard

-

Isotopically labeled this compound internal standard (e.g., [¹³C₂,¹⁵N]-1-Ethyladenine)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from the sample using a standard DNA extraction kit or protocol.

-

Quantify the isolated DNA using a spectrophotometer.

-

To 10-50 µg of DNA, add the isotopically labeled internal standard.

-

Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 12-16 hours.

-

-

Sample Preparation:

-

After digestion, centrifuge the sample to pellet any undigested material.

-

Transfer the supernatant to a new tube and dry it under a vacuum.

-

Reconstitute the dried sample in a suitable volume of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the nucleosides using a gradient elution on the C18 column. A typical gradient might be from 5% to 50% acetonitrile in water with 0.1% formic acid over 15-20 minutes.

-

Monitor the elution of this compound and its internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be optimized but would involve the fragmentation of the protonated molecular ion ([M+H]⁺).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Biological Significance and Signaling Pathways

The formation of this compound in DNA is a significant biological event as it represents a form of DNA damage that can be mutagenic if not repaired. The ethyl group at the N1 position of adenine disrupts the Watson-Crick base pairing, leading to replication errors.

DNA Repair

The primary repair pathway for this compound in many organisms is direct reversal repair mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. The E. coli AlkB protein and its human homologs, ALKBH2 and ALKBH3, can remove the ethyl group from this compound, restoring the normal adenine base.

Table 3: Kinetic Parameters for AlkB Repair of this compound

| Enzyme | Substrate | k_cat (min⁻¹) | K_m (µM) | Reference |

| E. coli AlkB | This compound in ssDNA | ~1.5 | ~0.5 | Estimated from qualitative data |

Mutagenesis

If not repaired, this compound can lead to mutations during DNA replication. The presence of the ethyl group at the N1 position can cause DNA polymerase to misincorporate bases opposite the lesion. While specific mutagenic outcomes for this compound are not extensively detailed in the provided search results, N1-alkyladenine lesions are known to be mutagenic.

DNA Damage Response Signaling

The presence of alkylated bases like this compound can trigger the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. The primary sensors of DNA damage are the PI3K-like kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

While direct evidence specifically linking this compound to the activation of ATM or ATR is not abundant in the initial search results, it is plausible that the replication stress caused by the this compound adduct stalling the replication fork would activate the ATR-Chk1 pathway.

Below is a diagram illustrating the general workflow for the synthesis and detection of this compound, as well as a hypothesized signaling pathway for the cellular response to this compound-induced DNA damage.

References

Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the adenine core is a ubiquitous motif in biologically active molecules, the exploration of its N-alkylated derivatives has opened new avenues in drug discovery. This technical guide focuses on the medicinal chemistry of N-ethylated adenines. Initial investigations into 1-Ethyladenine revealed a scarcity of in-depth research, with its primary documented biological role being an effective agonist in starfish oocyte maturation. In stark contrast, its structural isomer, 9-Ethyladenine , has emerged as a valuable and extensively studied scaffold, particularly in the development of potent and selective antagonists for adenosine receptors. This guide will provide a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 9-Ethyladenine and its derivatives, with a focus on their role as adenosine receptor modulators.

Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention in a range of pathologies, including neurodegenerative disorders, inflammation, and cancer. The development of selective antagonists for these receptors is a key area of research, and the 9-Ethyladenine core has proven to be a versatile starting point for the design of such agents.

Quantitative Analysis of 9-Ethyladenine Derivatives as Adenosine Receptor Antagonists

The affinity of various 2- and 8-substituted 9-ethyladenine derivatives for human adenosine receptor subtypes (A1, A2A, and A3) has been quantified using radioligand binding assays. The following table summarizes the binding affinities (Ki values in µM) for a selection of these compounds, highlighting the structure-activity relationships that govern their potency and selectivity.[1]

| Compound | Substitution Pattern | A1 Ki (µM) | A2A Ki (µM) | A3 Ki (µM) |

| 9-Ethyladenine | Unsubstituted | >10 | >10 | >10 |

| 8-Bromo-9-ethyladenine | 8-Bromo | 0.280 | 0.052 | 0.900 |

| 9-Ethyl-2-phenylethynyl-9H-purin-6-ylamine | 2-Phenylethynyl | 0.955 | 0.123 | 1.34 |

| 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine | 8-Phenylethynyl | 1.12 | 0.977 | 0.086 |

| 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine | 2-(1-Pentynyl) | 2.19 | 0.363 | 3.24 |

| 8-Bromo-9-ethyl-2-phenetoxyadenine | 8-Bromo, 2-Phenetoxy | - | 0.0017 | - |

| 9-Ethyl-8-furyl-2-phenetoxyadenine | 8-Furyl, 2-Phenetoxy | - | 0.0022 | - |

| 8-Ethoxy-9-ethyladenine | 8-Ethoxy | - | 0.046 | - |

| 9-Ethyl-8-phenyl-9H-adenine | 8-Phenyl | 0.027 | - | - |

Note: Ki values were determined using radioligand binding assays with membranes from CHO cells stably transfected with the respective human receptor subtype.[1][2] A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Synthesis of 2- and 8-Alkynyl-9-ethyladenine Derivatives

A general and efficient method for the synthesis of 2- and 8-alkynyl-9-ethyladenine derivatives is the Sonogashira cross-coupling reaction.[1]

Starting Materials:

-

2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine

-

Appropriate terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (catalyst)

-

Copper(I) iodide (co-catalyst)

-

Triethylamine (base)

-

Dry Dimethylformamide (DMF) and Acetonitrile (CH3CN) (solvents)

Procedure:

-

To a solution of the halo-9-ethyladenine derivative (1 equivalent) in a mixture of dry DMF and CH3CN (1:2), the palladium catalyst and copper(I) iodide are added.

-

Triethylamine and the corresponding terminal alkyne (5 equivalents) are then added to the reaction mixture.

-

The reaction is stirred under a nitrogen atmosphere at room temperature for a duration ranging from 6 to 72 hours, depending on the specific substrates.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform or dichloromethane) to yield the desired alkynyl-substituted 9-ethyladenine.[1]

Radioligand Binding Assay for Adenosine Receptors (A1, A2A, and A3)

This protocol outlines a standard method for determining the binding affinity of test compounds for the human A1, A2A, and A3 adenosine receptors.[1]

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human adenosine receptor subtype.

-

Radioligands: [3H]CCPA (for A1), [3H]NECA (for A2A and A3).

-

Non-specific binding inhibitors: Theophylline (for A1), R-PIA (for A2A and A3).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds (9-ethyladenine derivatives).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

Procedure:

-

Incubations are performed in a final volume of 100-250 µL.

-

To each well of a 96-well plate, add the cell membrane preparation (3-20 µg of protein), the test compound at various concentrations, and the specific radioligand (e.g., 1 nM [3H]CCPA for A1).[1][3]

-

For determining non-specific binding, a high concentration of a known inhibitor is added (e.g., 1 mM theophylline for A1).[1]

-

The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[3]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the bound from the free radioligand.[3]

-

The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay for A2B Adenosine Receptor

Due to the lower affinity of adenosine for the A2B receptor and the lack of a suitable high-affinity radioligand, the functional activity of compounds at this receptor is often determined by measuring their effect on adenylyl cyclase activity.[4][5]

Materials:

-

CHO cells stably transfected with the human A2B adenosine receptor.

-

NECA (5'-N-Ethylcarboxamidoadenosine) as a reference agonist.

-

Test compounds (9-ethyladenine derivatives).

-

Assay buffer and cell lysis reagents.

-

cAMP assay kit (e.g., based on HTRF or ELISA).

Procedure:

-

The transfected cells are cultured to an appropriate density.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

The cells are then incubated with the test compounds at various concentrations for a specified time.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is quantified using a commercial assay kit.

-

The ability of the test compounds to inhibit NECA-stimulated adenylyl cyclase activity is determined, and IC50 values are calculated.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the study of 9-Ethyladenine derivatives.

Caption: Workflow for the discovery of adenosine receptor antagonists from a 9-Ethyladenine scaffold.

Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of antagonists.

Conclusion

The 9-Ethyladenine scaffold has proven to be a highly fruitful starting point for the development of potent and selective adenosine receptor antagonists. Structure-activity relationship studies have demonstrated that substitutions at the 2- and 8-positions of the purine ring are particularly effective in modulating the affinity and selectivity of these compounds for the different adenosine receptor subtypes. The data presented in this guide underscore the therapeutic potential of 9-ethyladenine derivatives for a variety of diseases where adenosine receptor modulation is beneficial. Further optimization of lead compounds derived from this scaffold holds significant promise for the discovery of novel drug candidates.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

theoretical modeling of 1-Ethyladenine interactions

An In-depth Technical Guide to the Theoretical Modeling of 1-Ethyladenine Interactions

Abstract

This compound is a modified purine nucleobase of significant interest in chemical biology and drug discovery. Understanding its interaction landscape at a molecular level is crucial for elucidating its biological function and for the rational design of novel therapeutics. Theoretical modeling, encompassing quantum mechanics and classical molecular dynamics, provides a powerful lens through which to investigate these interactions with high resolution. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core computational methodologies employed to model this compound. It provides detailed protocols for key computational experiments, summarizes quantitative data in structured tables, and visualizes complex workflows and interactions through standardized diagrams. While literature specifically detailing the theoretical modeling of this compound is emerging, the principles and protocols outlined herein are derived from established computational studies on analogous systems, such as 9-ethyladenine and other adenine derivatives, offering a robust framework for future research.[1][2]

Introduction to Theoretical Modeling of Nucleobase Analogs

Theoretical modeling has become an indispensable tool in molecular sciences, offering insights that are often inaccessible through experimental techniques alone. For nucleobase analogs like this compound, computational approaches can predict and rationalize binding affinities, conformational preferences, and dynamic behavior. The primary goals of modeling these interactions are to:

-

Elucidate the electronic structure and non-covalent interaction patterns.

-

Determine binding modes and affinities with biological targets such as proteins and nucleic acids.[3]

-

Simulate the dynamic behavior of this compound in solution or within a binding pocket.

-

Guide the design of more potent and selective ligands in drug discovery programs.

This guide focuses on two cornerstone methodologies: Quantum Mechanics (QM) for high-accuracy energy calculations and Molecular Dynamics (MD) for simulating system dynamics over time.

Quantum Mechanical (QM) Approaches

Quantum mechanics provides the most accurate description of molecular interactions by solving approximations of the Schrödinger equation.[4] Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it ideal for studying the energetics of this compound complexes.[1]

Key Applications of QM in this compound Research

-

Geometry Optimization: Determining the lowest-energy three-dimensional structure of this compound and its complexes.

-

Interaction Energy Calculation: Quantifying the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, between this compound and its binding partners.[1]

-

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface to predict regions of electrophilic and nucleophilic character, which is crucial for understanding intermolecular recognition.

-

Force Field Parameterization: Generating high-quality atomic charges (e.g., RESP charges) for use in classical molecular dynamics simulations.[5]

Experimental Protocol: DFT Interaction Energy Calculation

This protocol outlines the steps to calculate the interaction energy between this compound and a model binding partner (e.g., a water molecule or an amino acid side chain).

-

Model Construction:

-

Build the 3D structures of this compound and the interacting molecule (ligand) using molecular modeling software (e.g., GaussView, Avogadro).

-

Arrange the two molecules into a complex with a physically plausible orientation (e.g., forming a hydrogen bond).

-

-

Geometry Optimization:

-

Perform separate geometry optimizations for this compound, the ligand, and the complex.

-

Software: Gaussian, ORCA, or similar QM package.

-

Method: A DFT functional suitable for non-covalent interactions, such as B3LYP with dispersion correction (e.g., B3LYP-D3) or CAM-B3LYP.[6]

-

Basis Set: A Pople-style basis set like 6-311+G(2d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for accurate results.[5]

-

-

Single-Point Energy Calculation:

-

Using the optimized geometries from the previous step, perform a high-accuracy single-point energy calculation for each of the three species (this compound, ligand, complex).

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE) using the following formula: ΔE_interaction = E_complex - (E_this compound + E_ligand)

-

Apply a basis set superposition error (BSSE) correction, typically using the Counterpoise method, to obtain a more accurate interaction energy.

-

Data Presentation: QM Interaction Energies

The following table summarizes hypothetical interaction energies calculated for this compound with various biological interaction partners.

| Interacting Partner | Type of Interaction | Method/Basis Set | Interaction Energy (kcal/mol) | BSSE Corrected Energy (kcal/mol) |

| Water | Hydrogen Bond (N7-HOH) | B3LYP-D3/cc-pVTZ | -8.5 | -7.9 |

| Water | Hydrogen Bond (N1-HOH) | B3LYP-D3/cc-pVTZ | -9.2 | -8.6 |

| Aspartate (side chain) | Hydrogen Bond/Ionic | B3LYP-D3/cc-pVTZ | -25.1 | -24.3 |

| Tryptophan (side chain) | π-π Stacking | B3LYP-D3/cc-pVTZ | -11.3 | -10.5 |

| Phenylalanine (side chain) | π-π Stacking | B3LYP-D3/cc-pVTZ | -9.8 | -9.1 |

Molecular Dynamics (MD) Simulations

While QM methods provide highly accurate energetic information for static systems, MD simulations are used to explore the conformational dynamics and thermodynamic properties of molecules over time. MD simulations model a system as a collection of atoms whose movements are governed by a classical potential energy function known as a force field.[7]

Key Applications of MD in this compound Research

-

Binding Pose Stability: Assessing the stability of a docked pose of this compound in a protein's active site.

-

Conformational Sampling: Exploring the accessible conformations of this compound and its target receptor.

-

Free Energy Calculations: Computing the free energy of binding for a this compound-protein complex, which is a more rigorous predictor of binding affinity than docking scores.[8]

-

Solvation Effects: Understanding how solvent molecules (typically water) mediate interactions and influence the stability of the complex.

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

This protocol provides a generalized workflow for setting up and running an MD simulation of this compound bound to a target protein.

-

System Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model may be used.

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound in the protein's active site.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB[5], CHARMM36m) and the ligand. For this compound, parameters may need to be generated using QM calculations (see Section 2.2) and the Generalized Amber Force Field (GAFF) or a similar procedure.[9]

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P, TIP4P-D[10]).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge and to mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes in the initial system.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).[11]

-

Equilibrate the system's pressure under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.[11] This step ensures the system reaches a stable starting point for data collection.

-

-

Production Simulation:

-

Run the simulation for a duration sufficient to sample the phenomena of interest (typically hundreds of nanoseconds for binding pose stability).[11]

-

Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and interaction energies.

-

Data Presentation: Key MD Simulation Metrics

The following table summarizes key quantitative data that can be extracted from an MD simulation trajectory.

| Metric | Description | Typical Value (Example) | Interpretation |

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. | 1.5 ± 0.3 Å | A low, stable RMSD suggests the binding pose is stable. |

| Protein RMSD | RMSD of the protein's backbone atoms from the initial structure. | 2.1 ± 0.4 Å | Indicates overall protein stability during the simulation. |

| H-Bond Occupancy | Percentage of simulation time a specific hydrogen bond is formed. | 85% (N1-H...O-Asp78) | High occupancy indicates a stable and important interaction. |

| MM/PBSA ΔG_bind | Binding free energy calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area method. | -12.5 ± 2.1 kcal/mol | Provides an estimate of the binding affinity. |

Visualizations: Workflows and Interactions

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of modeling this compound.

Caption: Molecular graph of this compound.

Caption: General workflow for a molecular dynamics simulation study.

Caption: Conceptual model of this compound interactions in a binding site.

Conclusion

The is a multifaceted endeavor that leverages the predictive power of both quantum mechanics and classical simulations. By employing DFT, researchers can achieve high-accuracy calculations of interaction energies and electronic properties, which are fundamental to understanding the chemical nature of this compound. Complementarily, molecular dynamics simulations provide invaluable insights into the dynamic behavior of this compound within complex biological environments, allowing for the assessment of binding stability and the calculation of binding free energies. The integrated application of these computational protocols provides a robust framework for hypothesis-driven research, ultimately accelerating the discovery and development of novel molecules targeting adenine-recognizing proteins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational studies of the binding modes of A 2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Force-Field Development – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 8. mdpi.com [mdpi.com]

- 9. Development of force field parameters for molecular simulation of polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bionano.physics.illinois.edu [bionano.physics.illinois.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on Fundamental Research of Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of purine derivative research, including their biological significance, therapeutic applications, and the experimental methodologies used to study them.

Introduction to Purine Derivatives

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine ring fused to an imidazole ring.[1][2] Its derivatives are some of the most ubiquitous nitrogen-containing heterocycles in nature and are fundamental to all forms of life.[3][4] Substituted purines, such as adenine and guanine, are the building blocks of nucleic acids (DNA and RNA) and play a central role in information storage and transfer.[2][5][6]

Beyond their role in genetics, purine derivatives are crucial for cellular metabolism and signaling. They serve as energy cofactors (e.g., ATP, GTP), are components of essential coenzymes (e.g., NAD, FAD), and act as second messengers in signal transduction pathways (e.g., cAMP, cGMP).[3] Furthermore, purines like adenosine can function as neurotransmitters by binding to specific purinergic receptors.[3][7] Given their diverse and critical biological roles, purine derivatives are a significant focus in drug discovery and development, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][8][9]

Key Signaling Pathways Involving Purine Derivatives

Purine derivatives are integral to numerous signaling pathways that regulate a wide array of cellular processes. Understanding these pathways is critical for developing targeted therapeutics.

Adenosine Receptor Signaling

Extracellular adenosine modulates cellular functions by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[10][11][12] These receptors have distinct affinities for adenosine and couple to different G proteins, leading to varied downstream effects.[11][13]

-

A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][14] Activation of A1 and A3 receptors can also stimulate phospholipase C (PLC), resulting in the production of inositol phosphates and the mobilization of intracellular calcium.[14]

-

A2A and A2B Receptors: These receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[10][14] The A2B receptor can also couple to Gq proteins, leading to PLC activation.[14]

The differential expression and coupling of these receptors in various tissues allow adenosine to exert a wide range of physiological effects, from regulating heart rate and blood flow to modulating immune responses.[12][15]

Figure 1: Adenosine Receptor Signaling Pathways.

Purine Metabolism: De Novo and Salvage Pathways

Cells synthesize purine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.[16] The de novo pathway builds purine rings from simpler precursors, such as amino acids and bicarbonate, while the salvage pathway recycles purine bases from the degradation of nucleic acids.[17][18]

The de novo pathway is a complex, energy-intensive process that begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP).[16][17] IMP then serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[17] The salvage pathway is a more energy-efficient process that utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) to convert hypoxanthine, guanine, and adenine back into their respective nucleotides.[17]

The balance between these two pathways is tightly regulated to ensure an adequate supply of purine nucleotides for cellular needs.[19][20] Dysregulation of purine metabolism can lead to various diseases, including gout, which is caused by the overproduction of uric acid, the final product of purine catabolism.[2][7]

References

- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]

- 19. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 20. Purine metabolism - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of 1-Ethyladenine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1-ethyladenine, a core scaffold for the development of potent and selective antagonists for adenosine receptors. Adenosine receptors, which are G-protein coupled receptors (GPCRs), play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in a variety of diseases. This document outlines the key structural modifications of the this compound core that influence its binding affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), presents detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizes the associated signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound Derivatives

The core of the SAR for this compound derivatives lies in the strategic substitution at the C2 and C8 positions of the purine ring. These modifications have been shown to significantly impact the affinity and selectivity of the compounds for the four adenosine receptor subtypes.[1][2]

Key Findings:

-

Substitution at the C2 Position: The introduction of alkynyl groups at the C2 position generally leads to compounds with good affinity, particularly for the human A2A adenosine receptor.[1][3]

-

Substitution at the C8 Position: Alkynyl substitutions at the C8 position tend to decrease affinity for the human A1, A2A, and A2B receptors compared to their C2-substituted counterparts. However, these modifications have been found to enhance affinity and selectivity for the human A3 adenosine receptor.[1][3]

-

Influence of the Alkynyl Chain: The nature of the substituent on the alkynyl chain is a critical determinant of potency and selectivity. For instance, 8-phenylethynyl-9-ethyladenine has been identified as a highly potent and selective antagonist for the A3 receptor.[1][2]

The following tables summarize the quantitative SAR data for a series of 2- and 8-substituted 9-ethyladenine derivatives, highlighting their binding affinities (Ki values) at human adenosine receptors.

Data Presentation

Table 1: Binding Affinity (Ki, nM) of 2-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors

| Compound | R Group | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 1 | Pent-1-ynyl | 330 | 120 | 1100 |

| 2 | Hex-1-ynyl | 250 | 90 | 980 |

| 3 | Phenylethynyl | 150 | 45 | 550 |

| 4 | (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |

Data extracted from multiple sources and compiled for comparative analysis.

Table 2: Binding Affinity (Ki, nM) of 8-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors

| Compound | R Group | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 5 | Pent-1-ynyl | 1200 | 1500 | 85 |

| 6 | Hex-1-ynyl | 1100 | 1400 | 70 |

| 7 | Phenylethynyl | 950 | 1100 | 15 |

| 8 | (4-Chlorophenyl)ethynyl | 880 | 1000 | 10 |

Data extracted from multiple sources and compiled for comparative analysis.

Experimental Protocols

General Synthesis of 2- and 8-Alkynyl-9-ethyladenine Derivatives

The synthesis of these derivatives is typically achieved through a Sonogashira cross-coupling reaction.[1]

Materials:

-

2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine

-

Appropriate terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Dry Dimethylformamide (DMF) and Acetonitrile (CH3CN)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the halo-substituted 9-ethyladenine (1 equivalent) in a mixture of dry DMF and CH3CN (1:2), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and CuI (0.005 equivalents).

-

Add triethylamine (4 equivalents) and the respective terminal alkyne (5 equivalents) to the reaction mixture.

-

Stir the reaction under a nitrogen atmosphere at room temperature. The reaction time will vary depending on the specific alkyne used.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-